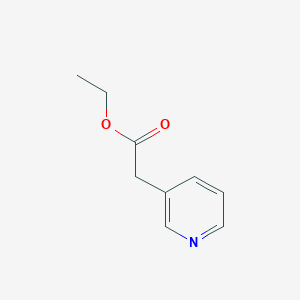

Ethyl-3-Pyridylacetat

Übersicht

Beschreibung

Cobalt chloride is an inorganic compound with the chemical formula CoCl₂. It is a salt of cobalt and chlorine and exists in several hydrated forms, the most common being the hexahydrate (CoCl₂·6H₂O), which appears as pink crystals. The anhydrous form is blue, while the dihydrate is purple. Cobalt chloride is widely used in laboratories and has various industrial applications .

Wissenschaftliche Forschungsanwendungen

Kobaltchlorid findet zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für andere Kobaltverbindungen und bei der Synthese von Koordinationskomplexen verwendet.

Biologie: Wirkt als Hypoxie-Nachahmungsmittel in Zellkulturstudien, stabilisiert den Hypoxie-induzierbaren Faktor 1α (HIF-1α) und simuliert sauerstoffarme Bedingungen.

Medizin: Wird wegen seines Potenzials in der Krebstherapie untersucht, da es Hypoxie-ähnliche Bedingungen induzieren kann.

Industrie: Wird in Feuchtigkeitsindikatoren, bei der Galvanisierung und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt .

5. Wirkmechanismus

Kobaltchlorid übt seine Wirkung hauptsächlich durch Stabilisierung des Hypoxie-induzierbaren Faktors 1α (HIF-1α) aus, einem Transkriptionsfaktor, der die zelluläre Reaktion auf niedrige Sauerstoffkonzentrationen reguliert. Durch Hemmung von Prolylhydroxylasen verhindert Kobaltchlorid den Abbau von HIF-1α, was zu dessen Anhäufung und Aktivierung von Hypoxie-responsiven Genen führt. Dieser Mechanismus wird in der Forschung genutzt, um die zellulären Reaktionen auf Hypoxie zu untersuchen .

Wirkmechanismus

Target of Action

Ethyl 3-pyridylacetate is primarily used as a reagent in the preparation of piperidinylalkanoic acid derivatives, which are potent antagonists of the α4β1 integrin . The α4β1 integrin is a protein that plays a crucial role in cell adhesion and migration, particularly in the immune response and in the development of various tissues .

Mode of Action

It is known to interact with its target, the α4β1 integrin, through the formation of piperidinylalkanoic acid derivatives . These derivatives act as antagonists, inhibiting the function of the α4β1 integrin .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-pyridylacetate are related to the functions of the α4β1 integrin. By inhibiting this integrin, Ethyl 3-pyridylacetate can affect cell adhesion and migration processes . This can have downstream effects on immune response and tissue development .

Pharmacokinetics

Its physical properties such as its boiling point (80 °c/04 mmHg) and density (1086 g/mL at 25 °C) have been reported .

Result of Action

The molecular and cellular effects of Ethyl 3-pyridylacetate’s action primarily involve the inhibition of the α4β1 integrin. This can lead to changes in cell adhesion and migration, potentially affecting immune response and tissue development .

Action Environment

Like all chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Kobaltchlorid kann auf verschiedenen Wegen synthetisiert werden. Ein übliches Laborverfahren beinhaltet die Reaktion von Kobaltmetall mit Chlorgas:

Co+Cl2→CoCl2

Alternativ kann Kobaltoxid oder Kobaltcarbonat in Salzsäure gelöst werden, um Kobaltchlorid zu erhalten:

CoO+2HCl→CoCl2+H2O

CoCO3+2HCl→CoCl2+CO2+H2O

Industrielle Produktionsmethoden: In der Industrie wird Kobaltchlorid durch Behandlung von Kobalterzen mit Salzsäure hergestellt, gefolgt von Kristallisation, um die gewünschte Hydratform zu erhalten {_svg_2}.

Analyse Chemischer Reaktionen

Reaktionstypen: Kobaltchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kobaltchlorid kann oxidiert werden, um Kobalt(III)-chlorid zu bilden.

Reduktion: Es kann mithilfe von Reduktionsmitteln wie Wasserstoffgas zurück zu Kobaltmetall reduziert werden.

Substitution: Kobaltchlorid kann Ligandenaustauschreaktionen eingehen, bei denen Chloridionen durch andere Liganden wie Ammoniak oder Wasser ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Chlorgas oder Kaliumpermanganat.

Reduktion: Verwendung von Wasserstoffgas oder anderen Reduktionsmitteln.

Substitution: Verwendung von Liganden wie Ammoniak in wässrigen Lösungen.

Hauptprodukte:

Oxidation: Kobalt(III)-chlorid.

Reduktion: Kobaltmetall.

Substitution: Verschiedene Kobaltkomplexe, abhängig von den verwendeten Liganden

Vergleich Mit ähnlichen Verbindungen

Kobaltchlorid kann mit anderen Kobalthaliden wie Kobaltfluorid (CoF₂), Kobaltbromid (CoBr₂) und Kobaltiodi (CoI₂) verglichen werden. Diese Verbindungen weisen ähnliche chemische Eigenschaften auf, unterscheiden sich jedoch in ihrer physikalischen Erscheinung und ihren spezifischen Anwendungen:

Kobaltfluorid (CoF₂): Rosa Feststoff, der in Fluorierungsreaktionen verwendet wird.

Kobaltbromid (CoBr₂): Grüner Feststoff, der in der organischen Synthese verwendet wird.

Kobaltiodi (CoI₂): Blauschwarzer Feststoff, der in verschiedenen chemischen Reaktionen verwendet wird.

Kobaltchlorid ist einzigartig durch seine weit verbreitete Verwendung als Feuchtigkeitsindikator und seine Rolle in der Hypoxieforschung .

Eigenschaften

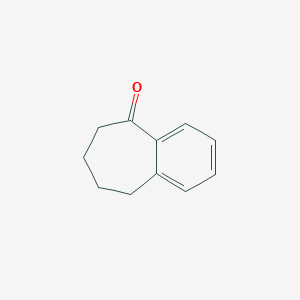

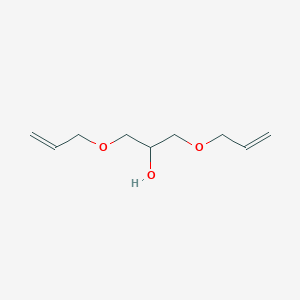

IUPAC Name |

ethyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWXYCRIAGBAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192984 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39931-77-6 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39931-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039931776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRIDYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA77BEX7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 3-pyridylacetate useful in organic synthesis?

A1: Ethyl 3-pyridylacetate possesses an active methylene group, making it susceptible to reactions with various electrophiles. [, , ] This allows for the introduction of diverse substituents at the alpha position, broadening its synthetic utility. For instance, it reacts with carbon disulfide under basic conditions, leading to ketene dithioacetals, which can be further transformed into substituted thiophenes. []

Q2: Can you provide an example of Ethyl 3-pyridylacetate's application in medicinal chemistry?

A2: Certainly! Ethyl 3-pyridylacetate plays a key role in synthesizing potent and selective PDE4 inhibitors like L-869,298. [] The lithium enolate of ethyl 3-pyridylacetate N-oxide undergoes an intriguing displacement reaction with a chiral aryl-heteroaryl secondary tosylate. This reaction proceeds with inversion of configuration, offering a route to synthesize chiral trisubstituted methanes, essential building blocks for the target inhibitor. []

Q3: Are there any reported transformations of Ethyl 3-pyridylacetate leading to heterocyclic systems?

A3: Yes, researchers have successfully utilized Ethyl 3-pyridylacetate in the synthesis of 3-vinylpiperidine. [] This highlights the potential of Ethyl 3-pyridylacetate as a starting material for accessing diverse heterocyclic scaffolds, which hold significant importance in medicinal chemistry.

Q4: Can you elaborate on the reaction of Ethyl 3-pyridylacetate with ethyl phenylpropiolate?

A4: Under basic conditions, Ethyl 3-pyridylacetate condenses with ethyl phenylpropiolate to yield ethyl 3,5-diphenyl-4-carbethoxy-6-(3-pyridyl)salicylate. [] This reaction exemplifies the compound's ability to participate in condensation reactions, leading to highly substituted aromatic compounds with potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)